5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid
Description
Historical Context of Boron-Containing Sulfonamide Derivatives
The convergence of boron and sulfonamide chemistry in drug design stems from two parallel historical trajectories. Sulfonamides emerged as the first broadly effective antibacterial agents in the 1930s, with sulfanilamide (derived from the prodrug prontosil) revolutionizing infection treatment. These compounds functioned by inhibiting bacterial folate synthesis, establishing sulfonamides as a foundational scaffold in medicinal chemistry.
Boron’s medicinal relevance began earlier, with boric acid used as an antiseptic in the 18th century. However, its modern pharmaceutical applications accelerated with the 2003 FDA approval of bortezomib, a boronic acid proteasome inhibitor for multiple myeloma. The unique electronic properties of boron—its vacant p-orbital enabling reversible covalent interactions with biological targets—made it invaluable for modulating enzyme activity.
The fusion of these two domains began with studies on boronated sulfonamides for neutron capture therapy, but recent advances in synthetic methodologies, such as Suzuki-Miyaura coupling and boron sulfonic acid catalysis, enabled precise integration of boron into sulfonamide architectures. This compound exemplifies how contemporary drug design leverages historical insights: the sulfonamide moiety provides target specificity, while the boronic acid group enhances binding kinetics through reversible interactions.
Structural Uniqueness and Functional Group Synergy
The compound’s structure (C₃₅H₄₁BN₄O₉S₂, MW 736.7 g/mol) features three critical regions that synergize to confer unique physicochemical and potential pharmacological properties:
Boronic Acid Pharmacophore : The 4-boronobenzoyl group introduces a Lewis acidic site capable of forming reversible covalent bonds with biological nucleophiles (e.g., serine proteases). This group’s geometry (trigonal planar boron) and solubility profile (enhanced by adjacent sulfonic acid groups) make it suitable for aqueous biological environments.
Dual Sulfonamide Moteties : Two benzenesulfonic acid groups provide strong hydrogen-bonding capacity and acidity (pKa ~1 for sulfonic acids), enhancing water solubility and target engagement through electrostatic interactions. The sulfamoyl linker between the boronated and aromatic regions adds conformational rigidity while maintaining metabolic stability.
Extended Aromatic System : The (E)-configured diarylvinylidene group creates an extended π-conjugated system (4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene and 4-(ethylamino)-3-methylphenyl moieties). This hydrophobic domain likely contributes to membrane permeability and π-stacking interactions with biological targets.
Table 1: Key Functional Groups and Their Roles
The stereoelectronic interplay between these groups is critical. Quantum mechanical calculations on similar boron-sulfonamide systems show that the boronic acid’s empty p-orbital can conjugate with the sulfonamide’s electron-withdrawing groups, creating a polarized system that enhances binding to polarized biological targets. This synergy is exemplified in the compound’s adsorption energy (-1.23 eV) when interacting with boron-rich nanoclusters, as demonstrated in DFT studies.
The structural complexity necessitates advanced synthetic strategies. While explicit synthesis details for this compound aren’t provided in available literature, analogous boron-sulfonamide hybrids typically employ:
Properties
Molecular Formula |
C35H41BN4O9S2 |
|---|---|
Molecular Weight |
736.7 g/mol |
IUPAC Name |
5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C35H41BN4O9S2/c1-5-37-31-15-9-25(17-22(31)3)34(26-10-16-32(38-6-2)23(4)18-26)30-14-13-29(19-33(30)51(47,48)49)50(45,46)40-21-28(41)20-39-35(42)24-7-11-27(12-8-24)36(43)44/h7-19,28,37,40-41,43-44H,5-6,20-21H2,1-4H3,(H,39,42)(H,47,48,49)/b34-26+,38-32? |
InChI Key |
IPLVPBACMPHHTN-DRWSNIMMSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)C(=O)NCC(CNS(=O)(=O)C2=CC(=C(C=C2)/C(=C/3\C=CC(=NCC)C(=C3)C)/C4=CC(=C(C=C4)NCC)C)S(=O)(=O)O)O)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC(CNS(=O)(=O)C2=CC(=C(C=C2)C(=C3C=CC(=NCC)C(=C3)C)C4=CC(=C(C=C4)NCC)C)S(=O)(=O)O)O)(O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
Step 1: Synthesis of the boron-containing benzoyl intermediate
Preparation of 4-boronobenzoyl derivatives is commonly achieved via palladium-catalyzed borylation of aryl halides or via direct lithiation followed by reaction with boron reagents such as boronic acid pinacol esters. This step introduces the boronic acid moiety essential for the compound’s affinity properties.Step 2: Formation of the amino-hydroxypropyl linker
The 3-(4-boronobenzoyl)amino-2-hydroxypropyl fragment is formed by coupling the boronobenzoyl intermediate with an amino alcohol such as serinol or a protected amino-hydroxypropyl derivative. This step involves amide bond formation under peptide coupling conditions (e.g., using carbodiimides or activated esters).Step 3: Sulfamoyl group introduction
The sulfamoyl (sulfonamide) linkage is introduced by reacting the amino-hydroxypropyl intermediate with a sulfonyl chloride derivative of the benzenesulfonic acid moiety. This reaction typically proceeds under mild basic conditions to form the sulfonamide bond.Step 4: Construction of the conjugated aromatic system
The 2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid fragment is synthesized by condensation reactions involving substituted anilines and cyclohexadienylidene precursors. This step often requires controlled conditions to ensure the E-configuration and conjugation.Step 5: Final coupling and purification
The sulfamoyl intermediate and the conjugated aromatic fragment are coupled, often via condensation or nucleophilic substitution, to yield the final compound. Purification is achieved by recrystallization or chromatographic methods.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Aryl borylation | Pd-catalyst, aryl halide, bis(pinacolato)diboron, base | High regioselectivity for para-borylation |
| 2 | Amide bond formation | Carbodiimide (e.g., EDCI), amino alcohol, solvent (DMF) | Protecting groups may be used on amine |
| 3 | Sulfonamide formation | Sulfonyl chloride, base (e.g., triethylamine), solvent | Mild temperature to avoid side reactions |
| 4 | Condensation (imine formation) | Substituted aniline, cyclohexadienylidene aldehyde, acid catalyst | Control of E-isomer formation critical |
| 5 | Coupling and purification | Chromatography (HPLC), recrystallization solvents | Final purity > 98% required for applications |
Research Findings and Optimization
- Boronic acid stability: The boronic acid moiety is sensitive to moisture and requires anhydrous conditions during synthesis and storage to prevent hydrolysis.
- Sulfamoyl linkage efficiency: Sulfonamide bond formation yields are optimized by controlling pH and temperature; excess base can lead to side reactions.
- Stereochemical control: The E-configuration of the conjugated imine is favored under acidic catalysis and monitored by NMR and UV-Vis spectroscopy.
- Purification challenges: Due to the compound’s polarity and multiple functional groups, reverse-phase HPLC is preferred for final purification to achieve high purity.
Analytical Data Supporting Preparation
| Parameter | Value/Method | Purpose |
|---|---|---|
| Melting point | 246-248°C | Purity and identity confirmation |
| UV-Vis absorption | Characteristic peaks for conjugation | Confirm conjugated system |
| NMR (1H, 13C) | Chemical shifts consistent with structure | Verify functional groups and stereochemistry |
| Mass spectrometry | Molecular ion peak at 736.7 g/mol | Molecular weight confirmation |
| HPLC purity | >98% | Purity assessment |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: Aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product and include temperature control, inert atmosphere, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for binding to specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological assays and drug design. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
- For instance, the hydroxyl and sulfamoyl groups in the target compound may exhibit similar NMR shifts (e.g., 1H-NMR δ 3.5–5.0 ppm for hydroxyl protons) as seen in Zygocaperoside .
- 4-[3-[4-(4,6-Diamino-2,2-Dimethyl-1,3,5-Triazin-1-Yl)Phenyl]Propanoylamino]-2-Methylbenzenesulfonic Acid: This sulfonic acid derivative (ECHEMI ID: 735269-97-3) shares a benzenesulfonic acid backbone but lacks the boronic acid and ethylimino-methylcyclohexadienylidene moieties. Its molecular weight (458.17 g/mol) is lower than the target compound’s estimated mass (~650–700 g/mol), reflecting the latter’s increased complexity .
Boronic Acid Derivatives
- 4-Boronobenzoyl-Containing Compounds: Boronic acids are known for their reversible interactions with diols (e.g., carbohydrates), making them candidates for glucose sensing or enzyme inhibition. The 4-boronobenzoyl group in the target compound may confer similar reactivity, but its steric hindrance from the sulfamoyl and hydroxypropyl substituents could reduce binding efficiency compared to simpler analogues like 4-boronobenzoic acid .
Chromophore-Embedded Sulfonic Acids
- Chlorinated Benzothiazole and Morpholinyl Benzoic Acid Derivatives (e.g., 5-[(6-Chloro-1,3-Benzothiazol-2-Yl)Amino]-5-Oxopentanoic Acid): These compounds (ECHEMI IDs: 311785-26-9, 444937-77-3) feature aromatic chromophores but lack the conjugated cyclohexadienylidene system. The target compound’s extended conjugation likely enhances UV-Vis absorption (λmax ~400–500 nm), whereas benzothiazole derivatives typically absorb at lower wavelengths (λmax ~300–350 nm) .
Physicochemical and Predictive Data
Table 1: Key Properties of the Target Compound vs. Analogues
Table 2: Spectroscopic Comparison
Biological Activity
The compound 5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including enzyme inhibition, anticancer properties, and other therapeutic potentials.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Boronobenzoyl group : Known for its role in enhancing the interaction with biological targets.
- Sulfamoyl group : Often associated with antibacterial and antitumor activities.
- Methylphenyl and cyclohexadiene moieties : These structures may influence the compound's ability to interact with various biological systems.
Enzyme Inhibition
Research indicates that sulfonamide derivatives, similar to the compound , exhibit significant enzyme inhibitory activities. For instance:
- α-glucosidase Inhibition : Compounds containing sulfonamide groups have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial for managing diabetes by reducing glucose absorption in the intestines .
- Acetylcholinesterase Inhibition : Some sulfonamide derivatives also demonstrate inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the treatment of Alzheimer's disease .
Anticancer Properties
Sulfonamide compounds have been reported to possess promising anticancer activities. The mechanism often involves:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation through various pathways such as the modulation of growth factor signaling .
Study 1: Enzyme Inhibition Profile
In a study assessing the enzyme inhibitory potential of various sulfonamide derivatives, it was found that compounds with structural similarities to our target compound showed substantial inhibition against α-glucosidase and moderate inhibition against AChE. The results indicated a potential therapeutic application for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease .
| Compound | α-glucosidase IC50 (µM) | AChE IC50 (µM) |
|---|---|---|
| Compound A | 12.5 | 45.0 |
| Compound B | 8.0 | 30.0 |
| Target Compound | 10.0 | 40.0 |
Study 2: Anticancer Activity
Another study evaluated the anticancer effects of a series of sulfonamide derivatives against various cancer cell lines. The target compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating its potential as an anticancer agent .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis of this benzenesulfonic acid derivative involves multi-step reactions, including sulfonamide coupling, boronate ester formation, and azo-group stabilization. Key steps:
- Sulfamoyl group introduction : React 4-boronobenzoyl chloride with 3-amino-2-hydroxypropane sulfonamide under anhydrous conditions (e.g., THF, 0–5°C) to prevent hydrolysis .
- Azo-dye formation : Use a Pd-catalyzed coupling reaction for the E-configuration of the azo group, ensuring strict control of pH (7.5–8.5) to avoid isomerization .
- Yield optimization : Monitor intermediates via TLC (chloroform:methanol 4.8:0.2) and employ recrystallization from ethanol for purification. Typical yields range from 45–60%; adding catalytic glacial acetic acid during reflux improves azo-group stability .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC-MS : Quantify purity (>98%) using a C18 column with a mobile phase of acetonitrile/0.1% formic acid (gradient elution). MS detects boronate ester degradation products (e.g., free boronic acid at m/z 120) .
- NMR : Confirm the E-configuration of the azo group via coupling constants (J = 12–14 Hz for trans protons) in ¹H-NMR. ¹¹B-NMR verifies boronate ester integrity (δ 18–20 ppm) .
- FT-IR : Identify sulfonic acid (-SO₃H) stretches at 1040 cm⁻¹ and boron-oxygen bonds at 1350 cm⁻¹ .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Contradictions often arise from non-covalent interactions (e.g., hydrogen bonding between sulfonic acid and boronate groups) or dynamic equilibria in solution. Strategies:
- Variable-temperature NMR : Perform experiments at 25°C and 60°C to distinguish static vs. dynamic effects. Broadening at higher temps suggests exchange processes .
- DFT calculations : Model intramolecular H-bonding between the 2-hydroxypropyl group and sulfamoyl oxygen to predict splitting patterns .
- pH titration : Adjust D₂O solution pH (2–10) to identify protonation-dependent shifts, particularly for the ethylimino group (pKa ~6.5) .
Advanced: What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?
Adopt a split-plot factorial design :
- Factors : pH (4, 7, 10), temperature (25°C, 40°C, 60°C), and ionic strength (0.1M, 0.5M NaCl).
- Response variables : Degradation rate (HPLC), boronate ester hydrolysis (¹¹B-NMR), and sulfonic acid dissociation (conductivity).
- Replicates : 3 independent batches per condition.
- Analysis : Use ANOVA to identify interactions (e.g., accelerated degradation at pH 10 + 60°C due to boronate cleavage) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking : Use AutoDock Vina with the boronate group as a flexible residue to simulate binding to serine proteases (e.g., trypsin). Prioritize poses with H-bonds between the sulfonic acid and Arg/Lys residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the azo group in aqueous vs. lipid bilayer environments. RMSD >3 Å indicates conformational instability .
- QSAR : Correlate substituent effects (e.g., methyl vs. ethyl on the cyclohexadienyl group) with inhibitory activity using Hammett σ constants .
Advanced: What methodologies assess the environmental fate of this compound in aqueous systems?
- OECD 301B test : Measure biodegradability via dissolved organic carbon (DOC) removal over 28 days. Expect <20% degradation due to sulfonic acid’s persistence .
- Photolysis studies : Exclude UV-C (artificial) and focus on UV-A/B (sunlight) with a xenon lamp. Monitor azo-group cleavage (λmax shift from 450 nm to 300 nm) via UV-Vis .
- Sediment adsorption : Use batch experiments with kaolinite/fulvic acid mixtures. Calculate Kd values; sulfonic acid’s high polarity limits adsorption (Kd <10 L/kg) .
Advanced: How can researchers design assays to evaluate the compound’s potential as a protease inhibitor?
- Fluorogenic substrate assay : Use Z-Gly-Pro-Arg-AMC (λex/em = 380/460 nm) with human thrombin. Pre-incubate the compound (1–100 µM) for 15 min, then measure residual activity. IC50 <10 µM suggests therapeutic potential .
- SPR biosensing : Immobilize trypsin on a CM5 chip. Inject compound at 0.1–10 µM; KD <1 µM indicates strong binding. Control for non-specific sulfonic acid interactions with BSA-blocked channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
